molecular formula C27H26N2 B10915871 1-(4-ethenylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(4-ethenylbenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10915871
M. Wt: 378.5 g/mol
InChI Key: MFORRMUCQPZUSF-UHFFFAOYSA-N
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Description

4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and a vinylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the methyl groups: Methylation of the aromatic rings can be done using methyl iodide in the presence of a base.

    Attachment of the vinylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using vinylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the vinyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: If found to have biological activity, it could be developed into a pharmaceutical agent.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. For example, if it has biological activity, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with two phenyl groups.

    4-Methyl-3,5-diphenyl-1H-pyrazole: Similar to the target compound but without the vinylbenzyl group.

    1-Benzyl-3,5-diphenyl-1H-pyrazole: Contains a benzyl group instead of a vinylbenzyl group.

Uniqueness

4-METHYL-3,5-BIS(3-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the presence of the vinylbenzyl group, which can impart different chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C27H26N2

Molecular Weight

378.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C27H26N2/c1-5-22-12-14-23(15-13-22)18-29-27(25-11-7-9-20(3)17-25)21(4)26(28-29)24-10-6-8-19(2)16-24/h5-17H,1,18H2,2-4H3

InChI Key

MFORRMUCQPZUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=CC(=C4)C)C

Origin of Product

United States

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